6-Bromo-7-methylchroman-4-one
CAS No.: 173381-62-9
Cat. No.: VC6705036
Molecular Formula: C10H9BrO2
Molecular Weight: 241.084
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173381-62-9 |
---|---|
Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.084 |
IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 |
Standard InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 6-bromo-7-methylchroman-4-one consists of a chroman-4-one skeleton, a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one moiety. The bromine atom occupies the 6-position on the aromatic ring, while a methyl group is attached at the 7-position (Figure 1). This substitution pattern influences both electronic and steric properties, as evidenced by its reactivity in nucleophilic substitution and oxidation reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 241.08 g/mol | |
Storage Conditions | Sealed, dry, room temperature | |
Solubility | Soluble in THF, ethyl acetate |
Spectroscopic Characterization
While experimental spectral data (e.g., -NMR, -NMR) for 6-bromo-7-methylchroman-4-one are not explicitly provided in the cited sources, analogous chromanones typically exhibit characteristic signals:
Synthesis and Regiochemical Challenges
Methylation and Isomer Control
A related compound, 6-bromo-7-[]methylpurine, highlights the importance of reaction conditions in controlling regiochemistry. Studies demonstrate that solvent polarity significantly impacts methylation selectivity. For example:
Table 2: Solvent Effects on Methylation Regioselectivity
Solvent | Temperature (°C) | 7-/9-Methyl Isomer Ratio |
---|---|---|
Tetrahydrofuran | 140 | 2:1 |
Acetonitrile | 80 | 1:1 |
Ethyl acetate | 180 | 2:1 |
Data adapted from , where analogous regioselective challenges were observed in purine systems.
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric bromination methods could enable enantioselective synthesis of chiral derivatives, enhancing utility in pharmaceutical manufacturing .
In Vivo Pharmacokinetic Studies
Radiolabeled analogs (e.g., -labeled derivatives) could elucidate biodistribution patterns, leveraging insights from purine-based tracers .
Computational Modeling
Density functional theory (DFT) calculations may predict reactive sites for further functionalization, guiding the design of novel chromanone-based inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume